5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, along with a difluoromethoxyphenyl ethyl side chain. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as ethylamine, under conditions that promote amide bond formation.
Attachment of the Difluoromethoxyphenyl Group: The final step involves the coupling of the difluoromethoxyphenyl ethyl group to the pyridine carboxamide. This can be achieved using Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and mechanisms, providing insights into its biological activity and potential therapeutic uses.
Materials Science: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological systems and elucidate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Lacks the difluoromethoxyphenyl ethyl group, resulting in different chemical properties and biological activities.
N-{1-[4-(Difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide: Lacks the chlorine atoms on the pyridine ring, which may affect its reactivity and interactions with molecular targets.
5,6-Dichloro-N-ethylpyridine-3-carboxamide: Lacks the difluoromethoxyphenyl group, leading to different applications and properties.
Uniqueness
The presence of both chlorine atoms and the difluoromethoxyphenyl ethyl group in 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide imparts unique chemical properties, such as enhanced reactivity and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,6-dichloro-N-[1-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2O2/c1-8(9-2-4-11(5-3-9)23-15(18)19)21-14(22)10-6-12(16)13(17)20-7-10/h2-8,15H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIKKBUTHKSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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